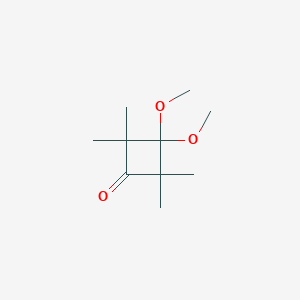

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one

Overview

Description

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one: is an organic compound with the molecular formula C10H18O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and four methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,2,4,4-tetramethylcyclobutanone and methanol.

Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid catalyst like sulfuric acid or hydrochloric acid.

Methoxylation: The key step involves the methoxylation of the cyclobutanone ring, where methanol reacts with the carbonyl group to form the dimethoxy derivative.

Purification: The product is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one serves as a versatile reagent in organic synthesis. It has been utilized in reactions involving thiocarbonyl compounds and carbenes. For instance, it participates in the formation of spirocyclic compounds through 1,5-dipolar electrocyclization reactions when treated with thiocarbonyl ylides . This characteristic makes it valuable for synthesizing complex organic molecules.

Intermediate for Polymer Production

The compound is also employed as an intermediate in the production of polymers. Its structural properties allow it to function effectively as a monomer or co-monomer in polymerization reactions. For example, it can be integrated into various polymer matrices to enhance mechanical properties and thermal stability .

Materials Science

Development of Specialty Polymers

In materials science, this compound is used to develop specialty polymers that exhibit improved performance characteristics. These polymers are often alternatives to traditional materials like bisphenol A-based plastics. The incorporation of this compound can lead to materials that are more resilient and environmentally friendly .

Coatings and Adhesives

The compound's unique chemical structure contributes to its application in coatings and adhesives. It enhances adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations. This makes it suitable for use in industrial coatings where durability is critical .

Case Study 1: Synthesis of Spirocyclic Compounds

In a study examining the reactivity of thiocarbonyl ylides with carbenes, researchers found that this compound could effectively generate spirocyclic products under specific conditions. The reaction yielded high percentages of desired products (78–93%) when catalyzed appropriately . This demonstrates its utility as a building block in complex organic synthesis.

Case Study 2: Polymer Development

Another case study focused on the use of this compound in developing a new class of copolyesters. The resulting materials exhibited superior mechanical properties compared to traditional counterparts. The study highlighted the compound's role in enhancing the thermal stability and flexibility of the final product .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the carbonyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one: Similar structure but with a hydroxyl group instead of methoxy groups.

2,2,4,4-Tetramethylcyclobutane-1,3-dione: Contains two carbonyl groups instead of methoxy groups.

Uniqueness

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one is unique due to the presence of both methoxy and methyl groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Biological Activity

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one is a cyclobutanone derivative characterized by its unique structure featuring two methoxy groups and four methyl groups on the cyclobutane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18O3

- Molecular Weight : 186.25 g/mol

- Melting Point : 41-42 °C

The presence of methoxy and methyl groups contributes to its distinct chemical properties, making it a valuable compound for various applications in organic synthesis and biological studies .

The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting on receptors involved in neurotransmission.

- Antioxidant Activity : Evidence indicates that it may exhibit antioxidant properties, protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some studies have shown that this compound can reduce inflammatory markers in cellular models .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Interaction | Demonstrated modulation of serotonin receptors in vitro. |

| Study 2 | Antioxidant Properties | Showed a significant reduction in reactive oxygen species (ROS) levels in cultured cells. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages. |

Case Studies

-

Case Study on Neurotransmitter Modulation :

- Researchers investigated the effects of this compound on serotonin receptors using rat brain slices. Results indicated a dose-dependent increase in serotonin receptor activity.

-

Case Study on Antioxidant Activity :

- A study assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays. The results showed that it significantly reduced free radical levels compared to control groups.

-

Case Study on Anti-inflammatory Effects :

- In an experimental model of inflammation induced by LPS in mice, administration of the compound led to a notable decrease in inflammatory cytokines such as IL-6 and TNF-alpha.

Applications

Due to its biological activities, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting neurological disorders.

- Nutraceuticals : Its antioxidant properties may be harnessed for dietary supplements aimed at reducing oxidative stress.

- Pharmaceutical Research : Further exploration could lead to novel anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one to improve yield and purity?

- Methodological Approach : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For cyclobutanone derivatives, steric hindrance from tetramethyl groups often necessitates prolonged reaction times or high-pressure conditions. Acylation reactions using trifluoroacetic anhydride (as in structurally related compounds) can be adapted, with purification via column chromatography or recrystallization . Analytical validation using NMR and GC-MS is critical to confirm purity.

Q. What analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : and NMR can resolve methoxy and methyl group environments.

- X-ray Crystallography : Essential for confirming stereochemistry and bond angles, especially given steric constraints from tetramethyl groups .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and methoxy (C-O) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Approach : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation. Cyclobutanone derivatives are prone to hydrolysis; thus, inert-atmosphere storage (argon) and desiccants are recommended. Monitor degradation via HPLC and track carbonyl group integrity using IR .

Advanced Research Questions

Q. What computational strategies are effective in predicting the steric and electronic effects of this compound?

- Methodological Approach :

- Density Functional Theory (DFT) : Calculates conformational energy minima and steric strain from tetramethyl groups.

- Molecular Dynamics (MD) Simulations : Models solvent interactions and thermal fluctuations (e.g., using Discovery Studio) .

- Comparative Analysis : Validate computational results against experimental X-ray data to refine force fields .

Q. How can researchers resolve contradictions in reported spectroscopic data for cyclobutanone derivatives?

- Methodological Approach :

- Cross-Validation : Compare NMR chemical shifts across multiple solvents (CDCl₃, DMSO-d₆) to identify solvent-dependent artifacts.

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by symmetry in tetramethyl groups .

- Collaborative Studies : Replicate experiments using ISO 17034-accredited reference materials to ensure data consistency .

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound’s carbonyl group?

- Methodological Approach :

Properties

IUPAC Name |

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHVNZQJMQWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(C1(OC)OC)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.